N-[1-(pyrazin-2-yl)azetidin-3-yl]pent-4-enamide
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Overview
Description
N-[1-(pyrazin-2-yl)azetidin-3-yl]pent-4-enamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]pent-4-enamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction involving an azetidinone precursor and a suitable pyrazine derivative.
Amidation Reaction: The azetidine intermediate is then subjected to an amidation reaction with pent-4-enoic acid or its derivatives to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyrazin-2-yl)azetidin-3-yl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
N-[1-(pyrazin-2-yl)azetidin-3-yl]pent-4-enamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used as a building block for the synthesis of novel polymers and materials with unique properties.
Coordination Chemistry: The compound serves as a ligand in the synthesis of coordination complexes with transition metals.
Mechanism of Action
The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]pent-4-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with metabolic pathways, such as DNA synthesis or protein synthesis, resulting in cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate
- 3-methyl-1-(pyrazin-2-yl)azetidin-3-ol
- 2-azetidinone derivatives
Uniqueness
N-[1-(pyrazin-2-yl)azetidin-3-yl]pent-4-enamide is unique due to its specific structural features, such as the presence of both the azetidine ring and the pent-4-enamide moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H16N4O |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(1-pyrazin-2-ylazetidin-3-yl)pent-4-enamide |
InChI |
InChI=1S/C12H16N4O/c1-2-3-4-12(17)15-10-8-16(9-10)11-7-13-5-6-14-11/h2,5-7,10H,1,3-4,8-9H2,(H,15,17) |
InChI Key |
NUMFVZSDRJGGQG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)NC1CN(C1)C2=NC=CN=C2 |
Origin of Product |
United States |
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